2-Nitro-1-phenylethanol

Übersicht

Beschreibung

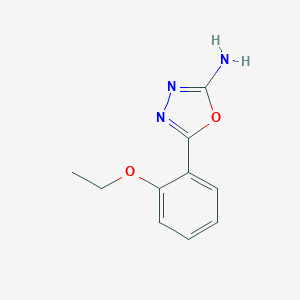

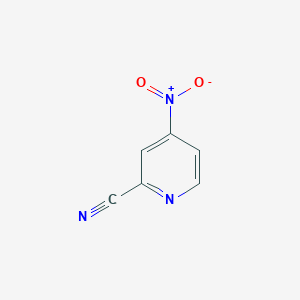

2-Nitro-1-phenylethanol is a chemical compound with the molecular formula C8H9NO3 . It has an average mass of 167.162 Da and a monoisotopic mass of 167.058243 Da .

Synthesis Analysis

The synthesis of 2-Nitro-1-phenylethanol has been reported using a Henry reaction with Kinnow peel ash as a catalyst . The reaction yielded β-nitroalcohols, which are useful synthons in organic synthesis and also important for biological properties .Molecular Structure Analysis

The molecular structure of 2-Nitro-1-phenylethanol consists of 8 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

The biotransformation of 1-nitro-2-phenylethane to 2-phenylethanol has been reported using various fungi species . This transformation involves specific vibrational modes of their electrophilic and nucleophilic molecular sites .Physical And Chemical Properties Analysis

2-Nitro-1-phenylethanol has a density of 1.3±0.1 g/cm3, a boiling point of 317.2±35.0 °C at 760 mmHg, and a flash point of 142.5±14.4 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Enantioselective Transesterification

Racemic 2-nitro-1-phenylethanol was resolved via enantioselective transesterification catalyzed by Burkholderia cepacia lipase . The reaction afforded excellent E values (E > 200) and enantioselectivity (up to >99% enantiomeric excesses [ee]) of both remaining substrates and acetylated product . This method provides an efficient alternative for obtaining enantiopure 2-nitroalcohols .

Synthesis of Functionalized Structural Blocks

Optically active 2-nitroalcohols are valuable synthetic intermediates affording efficient access to valuable functionalized structural blocks, such as 1,2-amino alcohols and 2-hydroxy carboxylic acids . A number of chemical methodologies have been described, the most popular being the asymmetric Henry reaction .

Enzymatic Resolution

Several enzymatic processes, such as nitroketone reduction, enzymatic resolution, and enantioselective Henry reaction have also been introduced for the preparation of chiral nitroalcohols . For example, hydroxynitrile lyase from Hevea brasiliensis has been used for asymmetric Henry reactions affording 2-nitroalcohols in good yields and reasonable-to-excellent enantiomeric excess (18–99% ee) .

Biotransformation into 2-Phenylethanol

In a study, enantioselective biotransformations of (R,S)-1-phenylethanol were performed with the use of various catalytic systems containing ionic liquids and n-heptane or toluene as a reaction medium, vinyl acetate or isopropenyl acetate as an acetylating agent, and lipases from Burkholderia cepacia or Candida rugosa .

Extraction from Aniba Canelilla

This compound can be extracted from Aniba canelilla and then biotransformed into 2-phenylethanol using certain fungi .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It has been shown to undergo biotransformation by various fungi species . In one study, Burkholderia cepacia lipase was used to resolve racemic 2-Nitro-1-phenylethanol . Therefore, it can be inferred that enzymes such as lipases could be potential targets of this compound.

Mode of Action

It has been shown to undergo enantioselective transesterification catalyzed by burkholderia cepacia lipase . This suggests that the compound might interact with its targets (like lipases) to undergo chemical transformations.

Biochemical Pathways

2-Nitro-1-phenylethanol is involved in the biotransformation setup into 2-phenylethanol (2PE) using various fungi species . This process involves the conversion of 1-nitro-2-phenylethane (1N2PE) into 2-phenylethanol (2PE), indicating that 2-Nitro-1-phenylethanol might play a role in the biochemical pathways related to the synthesis of 2-phenylethanol.

Pharmacokinetics

After intravenous administration to dogs, phenylethanolamine followed the “two-compartment model”, with a plasma half-life of about 30 minutes

Result of Action

The result of the action of 2-Nitro-1-phenylethanol is the production of enantiopure 2-nitroalcohols through the process of enantioselective transesterification . The reaction affords excellent E values and enantioselectivity of both remaining substrates and acetylated product .

Action Environment

The action of 2-Nitro-1-phenylethanol can be influenced by various environmental factors. For instance, the biotransformation of 1-nitro-2-phenylethane into 2-phenylethanol was performed using fungi isolated from different environments, including copper mining waste located in the interior of the Brazilian Amazon . This suggests that the efficacy and stability of 2-Nitro-1-phenylethanol could potentially be influenced by environmental factors such as the presence of specific microorganisms and the characteristics of the local environment.

Eigenschaften

IUPAC Name |

2-nitro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEWIQNQPBSCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280623 | |

| Record name | 2-nitro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15990-45-1 | |

| Record name | α-(Nitromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15990-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 17692 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015990451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15990-45-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15990-45-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-nitro-1-phenylethanol interesting from a synthetic chemistry perspective?

A1: 2-nitro-1-phenylethanol is a chiral molecule, meaning it exists in two non-superimposable mirror image forms called enantiomers. Obtaining these enantiomers in pure form is particularly valuable for various applications, especially in pharmaceutical synthesis.

Q2: What enzymatic approaches are available for the synthesis of enantiopure 2-nitro-1-phenylethanol?

A2: Hydroxynitrile lyases (HNLs) have shown promise in catalyzing the synthesis of 2-nitro-1-phenylethanol. For instance, the HNL from Hevea brasiliensis (HbHNL) can catalyze the formation of (S)-2-nitro-1-phenylethanol from benzaldehyde and nitromethane. [, , ] Interestingly, while HbHNL favors the synthesis of the (S)-enantiomer, the HNL from Arabidopsis thaliana (AtHNL) exhibits R-selectivity and can be employed for the kinetic resolution of racemic 2-nitro-1-phenylethanol to obtain the (S)-enantiomer. [, , ]

Q3: What are the challenges associated with the enzymatic synthesis of 2-nitro-1-phenylethanol?

A3: One challenge is the relatively low activity of HNLs towards the Henry reaction, which limits the overall yield. [, ] Additionally, benzaldehyde, a product of the retro-Henry reaction, can inhibit HbHNL, thus hindering the reaction progress. []

Q4: How can the benzaldehyde inhibition be overcome in the HbHNL-catalyzed retro-Henry reaction?

A4: Researchers have successfully addressed this issue by introducing hydrogen cyanide (HCN) into the reaction mixture. [] HCN reacts with the released benzaldehyde to form mandelonitrile, a less potent inhibitor of HbHNL, thus improving the reaction efficiency.

Q5: Are there any alternative methods for the resolution of 2-nitro-1-phenylethanol?

A5: Besides HNLs, lipases have also demonstrated potential for resolving racemic 2-nitro-1-phenylethanol. [, ] For example, lipase from Burkholderia cepacia, through enantioselective acylation, allows for separating the enantiomers of 2-nitro-1-phenylethanol. []

Q6: Beyond enzymatic methods, are there other catalytic approaches for 2-nitro-1-phenylethanol synthesis?

A6: Yes, water-soluble copper and manganese complexes bearing the tris(pyrazolyl)methane sulfonate ligand have been shown to catalyze the Henry reaction between benzaldehyde and nitromethane, yielding 2-nitro-1-phenylethanol. []

Q7: How does the choice of alcohol in the mobile phase affect the chromatographic separation of 2-nitro-1-phenylethanol enantiomers?

A7: The type of alcohol used in the mobile phase significantly impacts the separation on chiral stationary phases like Chiralpak AD-H. Switching from isopropanol to ethanol can drastically alter the retention factors and enantioseparation factors. This effect is less pronounced with Chiralcel OD-H. []

Q8: Has immobilization been explored for improving the enzymatic synthesis of 2-nitro-1-phenylethanol?

A8: Yes, immobilizing the GtHNL-3V variant on Celite R-633 enabled its use in both batch and continuous flow systems for (R)-2-nitro-1-phenylethanol synthesis. While the immobilized enzyme showed good initial activity and recyclability, stability issues were observed in continuous flow systems. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)

![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)